1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Description
Triazole Chemistry: Historical Context and Significance
The historical development of triazole chemistry traces back to 1885 when the term "triazole" was first coined by Bladin to designate the five-membered heterocyclic aromatic ring system containing three nitrogen atoms with the molecular formula C₂H₃N₃. This foundational nomenclature established the basis for understanding a class of compounds that would eventually become central to numerous scientific applications. The systematic study of triazole chemistry evolved gradually over subsequent decades, with significant acceleration occurring through the establishment of facile and convenient synthetic techniques alongside their versatile interactions with biological systems.
A pivotal moment in triazole chemistry occurred in 1910 when German chemists Otto Dimroth and Gustav Fester successfully synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100°C for 70 hours. This synthetic achievement represented a breakthrough in heterocyclic chemistry and laid the groundwork for future developments in triazole synthesis. The methodology established by Dimroth and Fester demonstrated that sodium azide could be used in place of hydrazoic acid when the solution was acidified, providing a more practical approach to triazole synthesis.
The significance of triazole chemistry expanded dramatically with the discovery of antifungal activities in azole derivatives in 1944. This discovery catalyzed the development of numerous therapeutic agents, including fluconazole, itraconazole, voriconazole, and posaconazole, establishing triazoles as crucial pharmacophores in medicinal chemistry. The mechanism of antifungal action was subsequently elucidated, revealing that triazoles inhibit ergosterol synthesis by blocking the P450-dependent enzyme CYP 51, with triazole-type ring structures coordinating with the heme iron of the CYP enzyme.
The structural characteristics of triazoles contribute significantly to their chemical versatility. Among the nitrogen-containing heterocyclic compounds, triazoles demonstrate superior pharmacological applications due to their ability to accommodate a broad range of substituents around their core structures. The presence of three nitrogen atoms in triazole structures provides opportunities for extensive structural modification, enabling the generation of novel therapeutically potential agents that differ substantially from other heterocyclic compounds. This structural flexibility has established triazoles as significant platforms in medicinal chemistry and chemical biology, where they play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress.
Structural Characterization of 1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
The compound this compound represents a specifically substituted member of the 1,2,3-triazole family, characterized by distinctive halogen-containing substituents that confer unique chemical properties. The molecular formula C₉H₇BrClN₃ indicates the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, and three nitrogen atoms, resulting in a molecular weight of 272.53 grams per mole. This molecular composition reflects the incorporation of both aromatic and aliphatic halogen substituents within the triazole framework.
The structural architecture of this compound features a 1,2,3-triazole ring as the central heterocyclic core, which consists of a five-membered ring containing three nitrogen atoms positioned adjacently at the 1, 2, and 3 positions. This arrangement distinguishes 1,2,3-triazoles from their 1,2,4-triazole isomers, where an interstitial carbon atom separates one nitrogen atom from the other two. The 1,2,3-triazole core exhibits aromatic character due to the presence of six pi electrons delocalized around the ring, with all atoms existing in sp² hybridized states within a planar configuration.
Table 1: Molecular Descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrClN₃ |
| Molecular Weight | 272.53 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-4-(chloromethyl)triazole |
| InChI | InChI=1S/C9H7BrClN3/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5H2 |
| SMILES | C1=CC(=CC=C1N2C=C(N=N2)CCl)Br |
The substitution pattern of this compound involves a 4-bromophenyl group attached at the N-1 position of the triazole ring and a chloromethyl group positioned at the C-4 carbon atom. The 4-bromophenyl substituent introduces an aromatic system with electron-withdrawing characteristics due to the bromine atom's electronegativity and position para to the point of attachment. This aromatic substituent contributes to the overall planarity and π-electron system of the molecule while potentially influencing its electronic properties and reactivity patterns.
The chloromethyl group at the C-4 position represents an aliphatic halogen substituent that introduces additional reactivity sites within the molecule. The presence of the chlorine atom in this position creates an electrophilic center that could participate in nucleophilic substitution reactions, potentially serving as a handle for further synthetic modifications or biological interactions. The combination of these two distinct halogen-containing substituents creates a unique chemical environment that distinguishes this compound from other triazole derivatives.
The structural stability of this compound reflects the inherent stability characteristics of 1,2,3-triazoles in general. These compounds demonstrate surprising stability compared to other organic compounds containing three adjacent nitrogen atoms. The aromatic nature of the triazole ring contributes to this stability, although certain triazoles can undergo specific reactions such as flash vacuum pyrolysis at elevated temperatures, which can lead to the loss of molecular nitrogen and formation of three-membered aziridine rings.
Position and Significance in Heterocyclic Chemistry
The position of this compound within the broader landscape of heterocyclic chemistry reflects the fundamental importance of triazole compounds as versatile building blocks for advanced chemical applications. Triazole derivatives occupy a central position in modern heterocyclic chemistry due to their unique combination of stability, reactivity, and biological activity. The structural characteristics of these compounds enable them to serve as crucial intermediates in synthetic chemistry while simultaneously functioning as active components in various technological and biological applications.
In the context of coordination chemistry and materials science, triazole compounds demonstrate significant utility through their ability to form coordination complexes with metal ions. The triazole ring's capacity to coordinate with metals has led to extensive applications in metal-organic frameworks and coordination polymers designed for gas storage, catalysis, and drug delivery systems. The nitrogen atoms within the triazole structure provide multiple coordination sites that can interact with various metal centers, creating opportunities for the development of sophisticated materials with tailored properties.
The significance of 1,2,3-triazoles in synthetic chemistry has been particularly enhanced by the development of click chemistry methodologies. The copper-catalyzed azide-alkyne cycloaddition reaction, commonly referred to as click chemistry, has revolutionized the synthesis of 1,2,3-triazoles and established them as essential components in drug discovery and materials research. This synthetic methodology provides efficient, high-yield access to diverse triazole derivatives with excellent selectivity, making 1,2,3-triazoles highly attractive targets for pharmaceutical and materials applications.
Table 2: Synthetic Methodologies for Triazole Synthesis
| Method | Catalyst | Regioselectivity | Typical Conditions |
|---|---|---|---|
| Copper-catalyzed cycloaddition | Cu(I) | 1,4-disubstituted | Ambient temperature |
| Ruthenium-catalyzed cycloaddition | Ru complexes | 1,5-disubstituted | Elevated temperature |
| Thermal Huisgen cycloaddition | None | Mixed products | High temperature |
| Metal-free synthesis | Organic bases | Variable | Various conditions |
The biological significance of triazole compounds extends across multiple therapeutic areas, establishing them as important pharmacophores in medicinal chemistry. The 1,2,3-triazole moiety functions as a bioisostere for various functional groups, including imidazoles and carboxylic acid derivatives, enabling the design of bioactive molecules with improved pharmacological properties. This bioisosteric relationship allows medicinal chemists to optimize drug candidates by replacing problematic functional groups with triazole rings while maintaining or enhancing biological activity.
The electron-rich nature of the triazole ring and its heteroatoms creates a flexible scaffold for chemical modifications and biological interactions. Research has demonstrated that triazole structures can form multiple weak non-bond interactions with receptors and enzymes in biological systems. These interactions contribute to the compounds' ability to modulate various biological targets, leading to diverse pharmacological effects including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective activities.
The structural diversity achievable within the triazole family has been significantly expanded through the development of novel synthetic methodologies. Researchers have explored multicomponent reactions, including Passerini and Ugi reactions, to synthesize complex triazole-based molecules with enhanced structural complexity. These synthetic approaches have enabled the development of new drug candidates, fluorescence probes, and specialized materials with tailored properties for specific applications.
The continued significance of triazole chemistry in contemporary research is evidenced by ongoing efforts to develop more efficient synthetic methods and explore new applications. Recent advances in metal-free synthetic approaches have addressed environmental and economic concerns while maintaining the synthetic utility of triazole chemistry. These developments have included innovations such as the use of α,α-dichlorotosylhydrazones and α-chlorotosylhydrazones for metal-free and azide-free triazole synthesis, providing alternative pathways that avoid the use of potentially hazardous reagents.
The position of compounds like this compound within this broader chemical landscape reflects their potential utility as building blocks for advanced applications. The presence of reactive halogen substituents in both aromatic and aliphatic positions provides multiple sites for further chemical modification, enabling the synthesis of more complex molecular architectures. This structural versatility positions such compounds as valuable intermediates for accessing diverse chemical and biological targets while maintaining the inherent advantages associated with the triazole pharmacophore.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBMQNOVSKGAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole (CAS Number: 1249222-77-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H7BrClN3. Its structure features a triazole ring substituted with a bromophenyl group and a chloromethyl group, contributing to its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives demonstrate significant antibacterial properties. A study highlighted the effectiveness of various triazole compounds against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with bromine or chlorine substitutions showed enhanced potency against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Efficacy
In a comparative study, several triazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.25 to 32 µg/mL, indicating strong antibacterial activity . The following table summarizes the MIC values of relevant compounds:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.5 | MRSA |
| Triazole derivative A | 0.25 | S. aureus |
| Triazole derivative B | 2 | E. coli |
Antifungal Activity
Triazoles are also known for their antifungal properties. Research has shown that certain derivatives exhibit activity against fungal pathogens by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. Compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of 1H-1,2,3-triazoles exhibited IC50 values ranging from 1 to 10 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Case Study: Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of several triazole derivatives on a panel of cancer cell lines. The results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5 | HeLa |
| Triazole derivative C | 8 | MCF-7 |
| Triazole derivative D | 15 | A549 (lung cancer) |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial : Inhibition of DNA gyrase and other bacterial enzymes.
- Antifungal : Disruption of ergosterol synthesis.
- Anticancer : Induction of apoptosis in cancer cells through various pathways.
Comparison with Similar Compounds
Halogen Substitution on the Phenyl Ring
The bromophenyl group distinguishes this compound from analogs with chloro-, fluoro-, or trifluoromethyl-substituted aryl groups.
- For example, isostructural chloro/bromo derivatives in exhibit distinct intermolecular interactions, suggesting bromine’s role in modulating crystal packing and therapeutic efficacy .
Chloromethyl Substituent and Reactivity
The chloromethyl group enables nucleophilic substitution, making the compound a versatile intermediate.
Physical Properties
Q & A
Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?
Answer: The synthesis typically involves cycloaddition or nucleophilic substitution strategies. For example:
- Huisgen 1,3-dipolar cycloaddition : Reacting 4-bromophenyl azide with chloromethyl acetylene derivatives using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a tert-butanol/water solvent system at 60°C for 12–24 hours yields ~85% product .
- Nucleophilic substitution : Pre-formed triazole cores (e.g., 4-bromo-1H-1,2,3-triazole) react with chloromethylating agents (e.g., chloromethyl chlorides) in DMF with K₂CO₃ at 80°C for 6 hours .
- Microwave-assisted synthesis : Reduces reaction time by 40% (e.g., 100°C for 30 minutes) compared to conventional methods, as shown in analogous fluorophenyl triazole systems .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Catalyst loading | 5–10 mol% Cu(I) | Increases regioselectivity |
| Solvent | t-BuOH/H₂O (1:1) | Enhances biphasic reaction efficiency |
| Temperature | 60–80°C | Balances yield and decomposition |
Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : EI-MS shows a molecular ion cluster at m/z 271/273 (Br isotope pattern) and fragmentation peaks (e.g., m/z 155 for C₇H₄BrN₃⁺) .
- X-ray Crystallography :
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Answer: The electron-withdrawing 4-bromophenyl group directs electrophilic substitution to the triazole’s C5 position, while the chloromethyl group enhances leaving-group ability in SN2 reactions:
- Hammett Analysis : σ⁺ values (+0.45 for Br, +0.23 for CH₂Cl) predict reactivity trends. Bromine’s -I effect lowers electron density at N1, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids (yields >90%) .
- Kinetic Studies : Chloromethyl displacement by amines proceeds with k₂ = 0.15 M⁻¹min⁻¹ in DMSO, 30% faster than in THF due to solvent polarity effects .
Contradiction Resolution : Divergent reactivity in different solvents (e.g., DMF vs. DMSO) can be resolved via Eyring plots (ΔΔH‡ = 12 kJ/mol) to identify transition-state stabilization differences .
Q. How can structural modifications resolve contradictions in biological activity data across assay systems?
Answer: Discrepancies in antimicrobial or anticancer activity often arise from:
LogP Variations : Derivatives with logP >3.5 show reduced membrane permeability in neuronal assays but enhanced activity in hepatic models due to CYP3A4-mediated metabolism .
Protein Binding : Surface plasmon resonance (SPR) reveals KD differences >10 nM for serum albumin binding, explaining IC₅₀ variations (>50%) between cell-free and cell-based assays .
Assay-Specific Optimization :
Q. What computational methods support the design of derivatives with enhanced stability?
Answer:
- DFT Calculations (B3LYP/6-311+G**) : Predict thermodynamic stability by analyzing frontier molecular orbitals (HOMO-LUMO gaps >5 eV correlate with low reactivity) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO mixtures) to optimize substituent placement for reduced hydrolysis rates .
- QSAR Models : Use Hammett constants (σ) and molar refractivity (MR) to prioritize derivatives with balanced lipophilicity and steric bulk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
